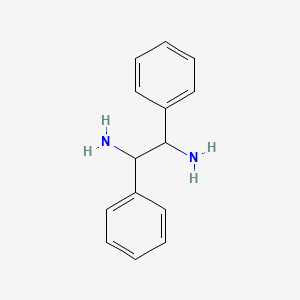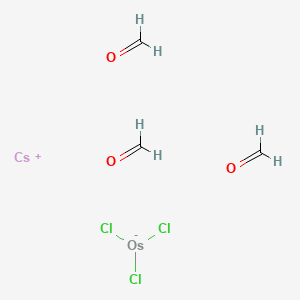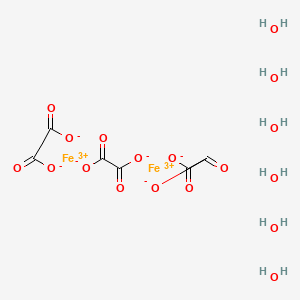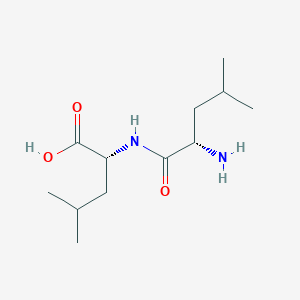
l-Leucyl-d-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Leucyl-d-leucine is a dipeptide composed of two leucine molecules, one in the l-configuration and the other in the d-configuration. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation.
Mechanism of Action
Target of Action
l-Leucyl-d-leucine, also known as Leu-D-Leu, primarily targets the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . The acetylation of leucine switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
The compound interacts with its targets by switching the uptake into cells. The acetylation of leucine changes its uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Biochemical Pathways
The l-Leucine catabolism pathway is widely spread among bacteria and generates intermediary products that feed routes of central metabolism . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA .
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-l-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-l-leucine and N-acetyl-d-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .
Result of Action
The result of the action of this compound is the activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved by bypassing LAT1, the rate-limiting step in these processes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in bacteria, the uptake of l-Leucine is subjected to the post-transcriptional regulation system CbrAB/Crc, involved in the assimilation of preferential carbon and energy sources . This system allows bacteria to prefer carbohydrates over amino acids .
Biochemical Analysis
Biochemical Properties
l-Leucyl-d-leucine interacts with several enzymes, proteins, and other biomolecules. The catabolism of this compound generates intermediary products that feed routes of central metabolism, therefore representing a carbon and nitrogen source that supports bacterial growth . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite .
Cellular Effects
This compound influences cell function by modulating the transport and metabolism of amino acids. It has been used as a reporter molecule for the monitoring of bacterial growth in aquatic ecosystems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Leucine-responsive regulatory protein (Lrp) is capable of recognizing this compound, leading to modulation of transport and metabolism of amino acids .
Metabolic Pathways
This compound is involved in several metabolic pathways. The initial three steps of this compound catabolism are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Leucyl-d-leucine typically involves the coupling of l-leucine and d-leucine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to form the dipeptide bond.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions: l-Leucyl-d-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: Oxidative reactions can modify the side chains of leucine residues, potentially forming keto or hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: l-leucine and d-leucine.
Oxidation: Keto or hydroxyl derivatives of leucine.
Substitution: Amino or ester derivatives of this compound.
Scientific Research Applications
l-Leucyl-d-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolic regulation.
Medicine: Potential therapeutic applications in muscle growth and repair due to its leucine content.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides.
Comparison with Similar Compounds
l-Leucyl-l-leucine: A dipeptide composed of two l-leucine molecules.
d-Leucyl-d-leucine: A dipeptide composed of two d-leucine molecules.
l-Leucyl-l-isoleucine: A dipeptide composed of l-leucine and l-isoleucine.
Uniqueness: l-Leucyl-d-leucine is unique due to its mixed chirality, which can result in different structural and functional properties compared to dipeptides with uniform chirality. This mixed chirality can influence its interaction with enzymes and receptors, potentially leading to distinct biological activities.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
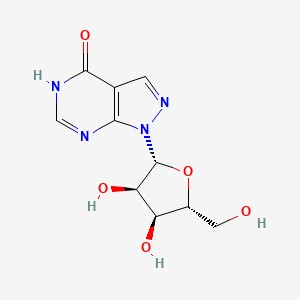


![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)
